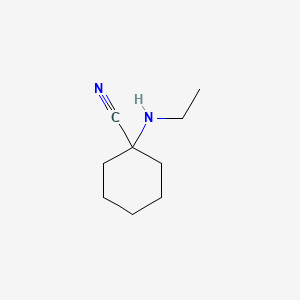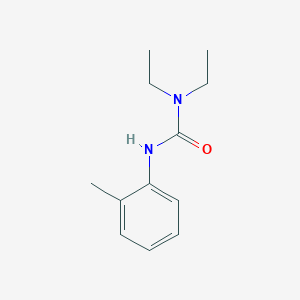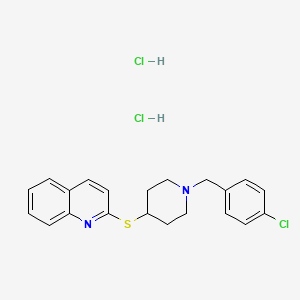
Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane is a unique organosilicon compound with the molecular formula C24H10F10Si and a molecular weight of 516.417 g/mol . This compound is characterized by the presence of two pentafluorophenyl groups and two phenyl groups attached to a central silicon atom. It is known for its high thermal stability and unique chemical properties, making it a valuable compound in various scientific research fields .
Métodos De Preparación
The synthesis of Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane typically involves the reaction of pentafluorophenyl lithium with diphenylchlorosilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at a low temperature, typically around -78°C, to ensure the complete formation of the desired product .
Análisis De Reacciones Químicas
Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction Reactions: The silicon center can be oxidized to form silanols or reduced to form silanes.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form various biaryl compounds.
Aplicaciones Científicas De Investigación
Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane has several applications in scientific research:
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Catalysis: The compound serves as a precursor for the preparation of catalysts used in various organic transformations.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Chemical Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a building block for more intricate structures.
Mecanismo De Acción
The mechanism by which Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the pentafluorophenyl groups enhances the reactivity of the silicon center, making it a versatile intermediate in organic synthesis . The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Bis(2,3,4,5,6-pentafluorophenyl)diphenylsilane can be compared with other similar compounds, such as:
Bis(pentafluorophenyl)dimethylsilane: This compound has two pentafluorophenyl groups and two methyl groups attached to the silicon atom.
Bis(2,3,4,5-tetrachlorophenyl)diphenylsilane: This compound has tetrachlorophenyl groups instead of pentafluorophenyl groups.
Bis(4-biphenylyl)diphenylsilane: This compound has biphenyl groups attached to the silicon atom, providing different electronic properties compared to this compound.
The uniqueness of this compound lies in its high thermal stability and the strong electron-withdrawing effects of the pentafluorophenyl groups, which significantly influence its reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C24H10F10Si |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylsilane |
InChI |
InChI=1S/C24H10F10Si/c25-13-15(27)19(31)23(20(32)16(13)28)35(11-7-3-1-4-8-11,12-9-5-2-6-10-12)24-21(33)17(29)14(26)18(30)22(24)34/h1-10H |
Clave InChI |
CFYOORCRMAQODR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11957515.png)

![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)

